Stereochemical Specificity: (R)-3-Hydroxylauroyl-CoA vs. (S)-3-Hydroxylauroyl-CoA
Enzymatic discrimination between (R)- and (S)-3-hydroxylauroyl-CoA is absolute. The classic L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) exclusively oxidizes L-(+)-3-hydroxyacyl-CoA derivatives, including (S)-3-hydroxylauroyl-CoA [1]. Conversely, the peroxisomal D-3-hydroxyacyl-CoA dehydrogenase (MFP-2) specifically utilizes the (R)-enantiomer, (R)-3-hydroxylauroyl-CoA, as its substrate for the oxidation of bile acid intermediates like trihydroxycoprostanic acid [2].
| Evidence Dimension | Enantioselectivity of 3-hydroxyacyl-CoA dehydrogenases |
|---|---|
| Target Compound Data | (R)-3-hydroxylauroyl-CoA is the substrate for D-3-hydroxyacyl-CoA dehydrogenase (MFP-2) |
| Comparator Or Baseline | (S)-3-hydroxylauroyl-CoA is the substrate for L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) |
| Quantified Difference | Stereospecific discrimination: One enantiomer is a substrate, the other is not |
| Conditions | Enzymatic assays with purified L-3-hydroxyacyl-CoA dehydrogenase and MFP-2 from rat liver peroxisomes |
Why This Matters
This dictates which enantiomer to procure for studying mitochondrial fatty acid oxidation vs. peroxisomal bile acid synthesis.
- [1] ScienceDirect. (2020). 3-Hydroxyacyl-CoA Dehydrogenase. In Methods in Cell Biology. Elsevier. Retrieved from https://www.sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology/3-hydroxyacyl-coa-dehydrogenase View Source
- [2] Dieuaide-Noubhani, M., Novikov, D., Baumgart, E., Vanhooren, J. C., Fransen, M., Goethals, M., ... & Mannaerts, G. P. (1996). Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. European Journal of Biochemistry, 240(3), 660-666. View Source
